molecular formula C18H20N2O4S2 B2693501 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide CAS No. 941907-14-8

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide

Cat. No.: B2693501
CAS No.: 941907-14-8
M. Wt: 392.49
InChI Key: BESUHTBOHWBMCG-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is an organic compound that features a thiophene ring substituted with cyano and methyl groups, a methoxybenzenesulfonyl group, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized and functionalized with cyano and methyl groups.

    Attachment of the butanamide chain: This step involves the formation of an amide bond between the thiophene derivative and a butanoyl chloride or similar reagent.

    Introduction of the methoxybenzenesulfonyl group: This can be achieved through sulfonylation reactions using methoxybenzenesulfonyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and other functional groups may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the cyano group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert the cyano group to an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action for N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide: can be compared with other thiophene derivatives, sulfonamides, and amides.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Sulfonamides: Compounds with the sulfonamide functional group but different aromatic or aliphatic chains.

    Amides: Compounds with the amide functional group but different aromatic or heterocyclic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-12-13(2)25-18(16(12)11-19)20-17(21)5-4-10-26(22,23)15-8-6-14(24-3)7-9-15/h6-9H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESUHTBOHWBMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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